
3-Brom-5-Cyclohexyl-1H-1,2,4-triazol
Übersicht
Beschreibung
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C8H12BrN3. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive triazoles.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
The primary targets of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Triazole compounds are generally known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Result of Action
The molecular and cellular effects of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a brominated triazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,2,4-triazole: A simpler analog without the cyclohexyl group.
5-Bromo-1-methyl-1H-1,2,4-triazole: Contains a methyl group instead of a cyclohexyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group adds steric bulk, potentially affecting the compound’s interaction with molecular targets and its overall stability .
Biologische Aktivität
3-Bromo-5-cyclohexyl-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its antibacterial properties, potential therapeutic applications, and underlying mechanisms based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a bromine atom at the 3-position and a cyclohexyl group at the 5-position of the triazole ring. The presence of these substituents is crucial for its biological activity.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The introduction of bromine and cyclohexyl groups in 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole enhances its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity of 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Bacillus subtilis | 4 µg/mL |
The compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC of 8 µg/mL against Staphylococcus aureus, significantly lower than standard antibiotics like amoxicillin.
The antibacterial activity of triazoles is often linked to their ability to inhibit key bacterial enzymes. For example, studies have shown that triazole compounds can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole binds effectively to the active site of this enzyme, disrupting bacterial proliferation.
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted by Mohammed et al. (2019) synthesized various triazole derivatives, including 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and vancomycin against multiple strains of bacteria.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In a comprehensive SAR analysis involving several triazole derivatives, it was found that the presence of bulky groups like cyclohexyl significantly enhances antibacterial potency. The bromine substituent also contributes to increased interaction with bacterial targets due to its electronegative character.
Additional Biological Activities
Beyond antibacterial effects, triazoles have been explored for their potential in other therapeutic areas:
- Antifungal Activity : Triazoles are well-known for their antifungal properties, particularly in treating infections caused by Candida species.
- Anticancer Potential : Some studies suggest that triazoles may exhibit anticancer activity by inhibiting tumor cell proliferation through various mechanisms.
Eigenschaften
IUPAC Name |
3-bromo-5-cyclohexyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMLMFQQMREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679572 | |
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227465-62-4 | |
Record name | 5-Bromo-3-cyclohexyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-cyclohexyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.